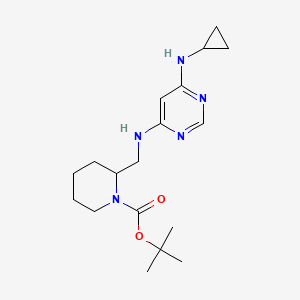

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Introduction

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS Number: 1353956-33-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Properties

The molecular formula of this compound is C18H29N5O2, with a molecular weight of 347.46 g/mol. The compound is typically stored in a dry environment at temperatures between 2°C and 8°C to maintain its stability and efficacy .

Synthesis

The synthesis of this compound involves the reaction of various amino and carboxylic acid derivatives. The structural modifications, particularly the cyclopropyl and pyrimidine components, are critical for enhancing its biological activity.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR can help elucidate how changes in the chemical structure affect biological activity. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Cyclopropyl Substitution | Enhances binding affinity to target proteins |

| Pyrimidine Ring | Increases solubility and bioavailability |

| Piperidine Modifications | Alters pharmacokinetics and efficacy |

These findings suggest that optimizing these structural components could enhance the therapeutic potential of this compound.

Case Studies

- Antimycobacterial Screening : A study evaluated various piperidine derivatives against M. tuberculosis, indicating that compounds with similar substituents to this compound exhibited MIC values comparable to established antibiotics .

- RET Kinase Inhibition : Another study focused on benzamide derivatives that share structural similarities with our compound, demonstrating significant inhibition of RET kinase activity in vitro, suggesting a pathway for further investigation into cancer therapies .

- ADME Properties : Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies on related compounds indicate favorable profiles for oral bioavailability and metabolic stability, which are critical for drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of similar structures possess significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that compounds with similar moieties may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

-

Anti-cancer Activity :

- A study evaluated the effects of similar compounds on cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction, highlighting its potential as an anticancer agent.

-

Inflammatory Response :

- Another study focused on the anti-inflammatory properties where the compound was shown to reduce cytokine production in macrophages, suggesting its utility in inflammatory conditions.

Industrial Applications

In the industrial sector, this compound may be utilized in:

- Development of New Materials : Its unique structure allows for exploration in polymer chemistry or as an intermediate in synthesizing other valuable compounds.

- Pharmaceutical Intermediates : The compound can serve as a precursor for synthesizing more complex pharmaceutical agents.

Análisis De Reacciones Químicas

Amination Reactions

Amination reactions are crucial in forming the amino linkages within the molecule. These reactions typically involve the substitution of a leaving group with an amine. For example, in the synthesis of similar compounds, a chlorinated pyrimidine might react with cyclopropylamine to form the cyclopropylamino-pyrimidine moiety.

Alkylation Reactions

Alkylation reactions are necessary for attaching the piperidine ring to the pyrimidine moiety. This could involve a nucleophilic substitution reaction where a suitable leaving group on the piperidine is replaced by the pyrimidine-based amine.

Esterification Reactions

The tert-butyl ester group is likely introduced through an esterification reaction, which involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In this case, the piperidine-1-carboxylic acid would react with tert-butanol to form the tert-butyl ester.

Chemical Reaction Steps

Given the complexity of the molecule, its synthesis would involve multiple steps:

-

Synthesis of Cyclopropylamino-pyrimidine : This involves reacting a chlorinated pyrimidine with cyclopropylamine.

-

Synthesis of Piperidine-1-carboxylic Acid : This could involve the hydrolysis of a suitable ester or the reaction of a piperidine with a carboxylic acid derivative.

-

Coupling Reaction : The cyclopropylamino-pyrimidine would be coupled with the piperidine derivative through an amination reaction.

-

Esterification : The final step involves converting the carboxylic acid group on the piperidine to a tert-butyl ester.

Data Tables and Research Findings

While specific data tables for this compound are not available, research on similar compounds suggests that the presence of cyclopropylamino groups can enhance biological activity, such as antiviral or anticancer properties . The tert-butyl ester group is often used to protect carboxylic acid functionalities during synthesis, which can later be deprotected to reveal the active form of the molecule.

| Compound Feature | Biological Activity |

|---|---|

| Cyclopropylamino Group | Enhanced an |

Propiedades

IUPAC Name |

tert-butyl 2-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-5-4-6-14(23)11-19-15-10-16(21-12-20-15)22-13-7-8-13/h10,12-14H,4-9,11H2,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNCSPDMCUBQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=NC=N2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.